Sarcodonin

Description

Properties

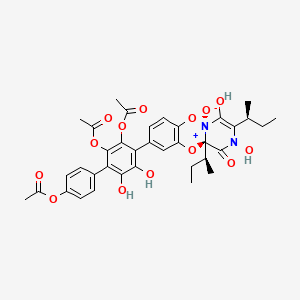

Molecular Formula |

C36H38N2O14 |

|---|---|

Molecular Weight |

722.7 g/mol |

IUPAC Name |

[4-[4-[(5S,11aR)-3,11a-bis[(2S)-butan-2-yl]-2,4-dihydroxy-5-oxido-1-oxopyrazino[1,2-b][1,4,2]benzodioxazin-5-ium-9-yl]-2,3-diacetyloxy-5,6-dihydroxyphenyl]phenyl] acetate |

InChI |

InChI=1S/C36H38N2O14/c1-8-17(3)29-34(44)38(47)36(18(4)9-2,35(45)37(29)46)51-26-16-23(12-15-25(26)52-38)28-31(43)30(42)27(22-10-13-24(14-11-22)48-19(5)39)32(49-20(6)40)33(28)50-21(7)41/h10-18,42-44,46H,8-9H2,1-7H3/t17-,18-,36+,38-/m0/s1 |

InChI Key |

ULLCSSTZNGODKE-KRNPDVCNSA-N |

SMILES |

CCC(C)C1=C([N+]2(C(C(=O)N1O)(OC3=C(O2)C=CC(=C3)C4=C(C(=C(C(=C4OC(=O)C)OC(=O)C)C5=CC=C(C=C5)OC(=O)C)O)O)C(C)CC)[O-])O |

Isomeric SMILES |

CC[C@H](C)C1=C([N@+]2([C@@](C(=O)N1O)(OC3=C(O2)C=CC(=C3)C4=C(C(=C(C(=C4OC(=O)C)OC(=O)C)C5=CC=C(C=C5)OC(=O)C)O)O)[C@@H](C)CC)[O-])O |

Canonical SMILES |

CCC(C)C1=C([N+]2(C(C(=O)N1O)(OC3=C(O2)C=CC(=C3)C4=C(C(=C(C(=C4OC(=O)C)OC(=O)C)C5=CC=C(C=C5)OC(=O)C)O)O)C(C)CC)[O-])O |

Synonyms |

sarcodonin sarcodonin M |

Origin of Product |

United States |

Sarcodonin Biosynthesis: Pathways and Enzymology

Proposed Biosynthetic Precursors and Intermediates of Sarcodonin (e.g., Cyathane Diterpenoids, p-Terphenyl (B122091) Derivatives)

Research indicates that Sarcodonin belongs to the class of terpenoid compounds, specifically diterpenoids. ontosight.ai Diterpenoids are derived from the C20 precursor geranylgeranyl diphosphate (B83284) (GGPP) through the catalytic action of diterpene synthases (DTSs). mdpi.comnih.gov

Within the Sarcodon genus, two principal classes of bioactive compounds have been identified: p-terphenyl derivatives and cyathane diterpenes. nih.gov Sarcodonin itself is described as a novel p-terphenyl metabolite with a nitrogen atom, isolated from Sarcodon leucopus. nih.govresearchgate.net This suggests a potential link or interplay between the biosynthetic routes of p-terphenyl derivatives and sarcodonins in these fungi.

Cyathane diterpenoids, characterized by a fused 5/6/7 tricyclic core, are another significant group of compounds found in Sarcodon, as well as other basidiomycetes like Cyathus and Hericium. mdpi.comnih.gov These compounds share a common biosynthetic precursor, cyatha-3,12-diene. nih.gov The cyathane diterpenoids include various classes such as cyathins, striatins, sarcodonins, scabronines, and erinacines, categorized based on their fungal origin. mdpi.com This classification further highlights the relationship between sarcodonins and cyathane diterpenoids.

Enzymatic Steps and Genetic Underpinnings of Sarcodonin Formation

The biosynthesis of terpenoids, including diterpenoids like some sarcodonins, involves key enzymes such as prenyltransferases (PT) and terpene synthases (TPS). mdpi.comnih.gov PT enzymes are responsible for determining the length of the prenyl carbon chain, while TPS enzymes catalyze the cyclization of these precursors to form the basic carbon skeletons with various ring structures. mdpi.comnih.gov Subsequent modifications of these initial terpene scaffolds are carried out by other enzymes, including cytochrome P450 monooxygenases, oxidoreductases, and various group transferases, to yield the final bioactive terpenoid natural products. nih.govrsc.org

While the general enzymatic steps for diterpenoid biosynthesis from GGPP are understood, the specific enzymes and genetic clusters responsible for the formation of sarcodonin, particularly the nitrogen-containing p-terphenyl derivative, are less comprehensively elucidated compared to some other fungal metabolites. Biosynthetic gene clusters (BGCs) typically encode the enzymatic machinery required for natural product biosynthesis in fungi. mdpi.comresearchgate.net Studies have shown that BGCs of species within the same genus tend to be highly homologous, and divergence in these clusters can lead to the evolution of new secondary metabolites. mdpi.com

Research into the biosynthesis of atromentin, a p-terphenyl pigment found in some mushrooms, has characterized the genes and enzymes involved in its production in the homobasidiomycete Tapinella panuoides. nih.gov Given that some sarcodonins are p-terphenyl derivatives, there may be analogous enzymatic steps and genetic underpinnings involved in their biosynthesis, potentially involving similar oxidative enzymes and pathways for the formation of the p-terphenyl core and subsequent modifications, including the incorporation of nitrogen.

For cyathane diterpenoids, studies in other fungi like Hericium erinaceus have begun to identify and elucidate enzymes involved in their biosynthesis, such as FAD-dependent oxidases and NADP(H)-dependent reductases. researchgate.net Reconstitution of cyathane diterpene biosynthetic pathways in heterologous hosts like yeast (Saccharomyces cerevisiae) has also been explored to understand the enzymatic steps. researchgate.net Such approaches could be valuable in dissecting the biosynthetic route to cyathane-type sarcodonins.

Understanding the genetic basis for sarcodonin production would involve identifying the specific BGCs in Sarcodon species that are responsible for the synthesis of both the p-terphenyl and cyathane scaffolds and the subsequent tailoring reactions that lead to the various sarcodonin structures. This would likely involve genome sequencing, bioinformatic analysis to identify potential BGCs, and functional characterization of the genes within these clusters through techniques like gene deletion or heterologous expression.

Chemoenzymatic Synthesis Approaches for Sarcodonin Analogue Generation

Chemoenzymatic synthesis, which combines the strengths of chemical synthesis and enzymatic catalysis, offers a powerful approach for the generation of natural products and their analogues. rsc.orgmonash.edunih.govnih.gov This strategy leverages the high reactivity and selectivity of enzymes, often allowing for more efficient and environmentally benign routes compared to purely chemical methods, particularly for complex molecules. monash.edu

While specific detailed reports on the chemoenzymatic synthesis of sarcodonin or its analogues are limited in the provided search results, the general principles of this approach are highly relevant. Chemoenzymatic synthesis has been successfully applied to the synthesis of other complex natural products, including other terpenoids and nucleoside analogues. nih.govnih.gov For instance, modular chemoenzymatic approaches have been developed for the synthesis of terpene analogues from diphosphorylated precursors using prenyl transferases and terpene synthases. nih.gov

Given the structural complexity of sarcodonin, particularly the fused ring systems in the cyathane-type and the substituted p-terphenyl core, enzymatic steps could be crucial for introducing specific stereocenters or functional groups with high precision. For example, enzymes like terpene synthases could be used to construct the core carbon scaffolds, while other tailoring enzymes (e.g., cytochrome P450s, oxidoreductases) could perform specific oxidation, reduction, or hydroxylation reactions. nih.govrsc.org Chemical steps could then be employed for transformations that are not readily catalyzed by available enzymes or for the synthesis of necessary precursors.

The generation of sarcodonin analogues through chemoenzymatic synthesis could involve modifying the natural precursors or intermediates and using the biosynthetic enzymes to incorporate these modified structures into the final product. This combinatorial biosynthetic strategy has been explored for generating "non-natural" cyathane xylosides in yeast by engineering GGPP production and utilizing cyathane biosynthetic enzymes. researchgate.net Applying similar strategies to sarcodonin biosynthesis could lead to the creation of novel analogues with potentially altered or improved properties.

The synthesis of phellodonin and sarcodonin ε, which share a benzodioxazine core related to some proposed sarcodonin structures, has been achieved through a convergent, biologically inspired synthesis involving a key formal hetero-Diels-Alder reaction. nih.gov This work highlights the potential for biomimetic chemical synthesis approaches that draw inspiration from proposed biosynthetic pathways. Combining such chemical strategies with enzymatic transformations could further expand the possibilities for sarcodonin analogue generation.

Investigating Biosynthetic Flexibility and Divergence in Sarcodonin Production within Fungal Genera

Fungi, including those in the Sarcodon genus, exhibit significant biosynthetic flexibility, allowing for the production of a diverse array of secondary metabolites. mdpi.comnih.govresearchgate.net This variability can manifest at different levels, including within a single species, between different species of the same genus, and across different fungal genera. mdpi.commdpi.comijcmas.com

In the context of sarcodonin production, the observation that Sarcodon species produce both p-terphenyl derivatives and cyathane diterpenoids, both of which include compounds referred to as sarcodonins, points to significant biosynthetic divergence within the genus. mdpi.comnih.gov Different Sarcodon species have been reported to produce distinct profiles of p-terphenyl derivatives. nih.gov This suggests variations in the enzymatic machinery or regulatory mechanisms controlling these pathways across species.

The genetic basis for this variability lies in the diversity of biosynthetic gene clusters (BGCs) present in different fungal genomes. mdpi.comnih.gov Variations in BGCs, including gene presence or absence, gene duplication, genomic rearrangements, and point mutations, can lead to changes in enzyme function, substrate specificity, or pathway regulation, ultimately resulting in the production of different metabolites or varying yields of the same metabolites. mdpi.comnih.gov

Investigating biosynthetic flexibility in sarcodonin production would involve comparative genomic studies of different Sarcodon species that produce varying sarcodonin profiles. This could help identify species-specific BGCs or variations in homologous BGCs that correlate with the production of particular sarcodonin structures (e.g., p-terphenyl vs. cyathane types, or specific derivatives within each class).

Furthermore, studying the expression levels of genes within sarcodonin BGCs under different environmental conditions or developmental stages of the fungi could provide insights into the regulation of sarcodonin biosynthesis and the factors that influence the production of specific compounds. ijcmas.com Heterologous expression of BGCs or individual genes from Sarcodon species in model fungal hosts could also help to functionally characterize the enzymes and pathways involved and to understand how variations in these components contribute to the observed chemical diversity. researchgate.netresearchgate.net

The phylogenetic relationship between different Sarcodon species and their metabolite profiles can also provide clues about the evolutionary history of sarcodonin biosynthesis and how these pathways have diverged over time. mdpi.com Studies have shown that source genera of cyathane diterpenoids, including Sarcodon, are clustered into different clades based on their regiospecificity, indicating evolutionary divergence in their biosynthetic capabilities. mdpi.com

Understanding the biosynthetic flexibility and divergence in sarcodonin production is crucial not only for elucidating the natural product chemistry of Sarcodon fungi but also for potentially harnessing these pathways for biotechnological applications, such as the engineered production of specific sarcodonin compounds or novel analogues in heterologous hosts.

Total Synthesis and Advanced Synthetic Methodologies of Sarcodonin and Analogues

Strategic Approaches to Sarcodonin Total Synthesis (e.g., Diels-Alder reactions, Cycloaddition)

Strategic approaches to the total synthesis of sarcodonin often revolve around efficiently constructing its polycyclic core. Cycloaddition reactions, particularly the Diels-Alder reaction, have emerged as powerful tools in this context [1, 11, 14, 15, 17, 18, 19]. The Diels-Alder reaction allows for the simultaneous formation of two new carbon-carbon bonds and a six-membered ring, providing a convergent route to key structural elements of sarcodonin.

Different research groups have employed Diels-Alder strategies to build specific rings within the sarcodonin framework. For instance, some approaches utilize intramolecular Diels-Alder reactions to form fused ring systems [15, 19], while others rely on intermolecular variants to assemble precursor fragments [1, 11]. The choice of diene and dienophile, as well as reaction conditions (temperature, pressure, catalyst), is critical for controlling regioselectivity and stereoselectivity in these cycloadditions [17, 18].

Beyond Diels-Alder, other cycloaddition strategies, such as [3+2] cycloadditions, have also been explored for constructing specific rings or incorporating necessary functionalities into synthetic intermediates . These strategies aim to rapidly increase molecular complexity from simpler starting materials, providing efficient access to the core structure. The convergence and efficiency offered by cycloaddition reactions make them central to modern synthetic routes towards sarcodonin.

Key Synthetic Transformations and Challenges in Sarcodonin Core Construction

Constructing the sarcodonin core involves a series of critical synthetic transformations, each presenting unique challenges [1, 11, 14, 15, 18]. Beyond cycloadditions, key steps often include:

Ring Closures: Forming the final rings of the polycyclic system typically requires specific cyclization reactions. These can involve intramolecular nucleophilic attack, radical cyclizations, or palladium-catalyzed coupling reactions [1, 15]. Achieving high yields and controlling the regiochemistry and stereochemistry of these cyclizations can be challenging due to the complexity of the substrates.

Functional Group Manipulations: Introducing, interconverting, or selectively protecting and deprotecting functional groups (e.g., hydroxyl groups, ketones, alkenes) is essential throughout the synthesis [11, 14]. The presence of multiple reactive sites in advanced intermediates necessitates careful selection of reagents and reaction conditions to avoid unwanted side reactions.

Oxidations and Reductions: Specific oxidation or reduction steps are often required to establish the correct oxidation states of carbon atoms and introduce oxygen-containing functionalities . For example, selective oxidation of alcohols to ketones or introduction of hydroxyl groups via epoxidation and hydrolysis are common transformations.

Stereochemical Control: A major challenge in sarcodonin synthesis is controlling the relative and absolute stereochemistry at multiple chiral centers [1, 19]. Strategies include using stereoselective reactions, employing chiral auxiliaries, or relying on the inherent stereochemistry of starting materials or intermediates. Epimerization at certain positions can also be a challenge, requiring careful reaction design.

Challenges often arise from the need for high efficiency and selectivity in each step. Protecting group strategies can become complex, and compatibility between different reaction conditions must be carefully managed. Furthermore, the synthesis of advanced, highly functionalized intermediates can suffer from decreased yields and increased purification difficulties.

Development of Novel Synthetic Routes for Sarcodonin Derivatives and Modified Scaffolds

The development of novel synthetic routes is not limited to the total synthesis of the parent sarcodonin molecule but also extends to the preparation of its derivatives and modified scaffolds [1, 6, 7, 11, 14, 15, 20]. This involves adapting established synthetic strategies or devising entirely new pathways to introduce variations in the molecular structure.

Approaches for synthesizing derivatives include:

Late-Stage Functionalization: Modifying peripheral functional groups or introducing new substituents on the completed or near-completed sarcodonin core [6, 7]. This allows for the creation of libraries of analogues with relatively minor structural changes.

Modification of Building Blocks: Synthesizing analogues by incorporating modified dienes, dienophiles, or other key building blocks into the early stages of the synthesis [1, 11, 14]. This can lead to more significant alterations in the core structure or the position of substituents.

Alternative Ring Construction Strategies: Exploring different reaction sequences or cycloaddition partners to build modified polycyclic scaffolds related to sarcodonin [15, 20]. This can result in analogues with altered ring sizes, fusion patterns, or stereochemistry.

Asymmetric Synthesis in Enantioselective Preparation of Sarcodonin-Related Compounds

The natural product sarcodonin exists as a specific enantiomer, and asymmetric synthesis is essential for preparing it and related compounds in enantiopure form [1, 19]. Enantioselective synthesis aims to control the formation of chiral centers such that predominantly or exclusively one enantiomer is produced.

Key strategies employed in the asymmetric synthesis of sarcodonin and its analogues include:

Chiral Catalysis: Using chiral catalysts (e.g., chiral Lewis acids, organocatalysts, transition metal complexes with chiral ligands) to induce asymmetry in key bond-forming steps, such as Diels-Alder reactions or reductions [1, 19]. The catalyst interacts with the reactants in a stereoselective manner, favoring the formation of one enantiomer.

Chiral Auxiliaries: Attaching a chiral auxiliary to a reactant (e.g., a dienophile or an acid) to temporarily create a chiral center that influences the stereochemical outcome of a subsequent reaction. After the stereoselective reaction, the chiral auxiliary is typically cleaved and recovered .

Asymmetric Induction: Utilizing the inherent stereochemistry of a chiral starting material or an existing chiral center in an intermediate to control the stereochemistry of a newly formed chiral center in a subsequent reaction .

Structure Activity Relationship Sar Studies and Rational Design of Sarcodonin Analogues

Elucidation of Pharmacophoric Elements and Structural Determinants of Sarcodonin's Molecular Interactions

The biological activities of sarcodonins are intrinsically linked to their unique chemical structures, which feature distinct arrangements of rings and functional groups. ontosight.ai These structural elements dictate how sarcodonin molecules interact with biological targets, such as enzymes or proteins, thereby influencing cellular processes. ontosight.aiontosight.ai

For cyathane diterpenoids like sarcodonin G, the 5-6-7 tricyclic scaffold is a prominent structural feature. nih.gov Studies on sarcodonin G derivatives have aimed to understand how modifications to this core structure and attached functional groups impact neurotrophic activity. For instance, specific derivatives of sarcodonin G have shown opposing effects on neurite outgrowth in PC12 cells, indicating that subtle structural changes can significantly alter their molecular interactions and subsequent biological outcomes. acs.orgresearchgate.net The regulation of signaling pathways like PKC-dependent and -independent ERK/CREB signaling, as well as upstream TrkA receptor phosphorylation, are implicated in the mechanism of action of these derivatives, highlighting the importance of specific interaction points with these proteins. acs.orgresearchgate.net Molecular simulations have been used to explore the possible interaction patterns between sarcodonin G derivatives and TrkA. acs.org

In the context of anti-neuroinflammatory activity, studies on sarcodonin A and its derivatives have revealed that certain structural features are important for inhibiting nitric oxide (NO) production in microglia. researchgate.net Molecular docking studies have provided insights into the binding interactions of active sarcodonin A derivatives with the active site of inducible NO synthase (iNOS) protein, suggesting key structural features that influence this activity. researchgate.netresearchgate.net

For p-terphenyl (B122091) derivatives, another class of compounds found in Sarcodon, the formation of furan (B31954) rings and the number and position of hydroxyl groups have been identified as crucial for modulating free radical scavenging activity. ddtjournal.com This suggests that the arrangement and type of oxygen-containing functional groups on the p-terphenyl core are key pharmacophoric elements for antioxidant activity.

Early structural studies on sarcodonin compounds, particularly nitrogenous p-terphenyl derivatives, involved detailed spectroscopic analysis, including 2D-NMR, and chemical transformations to elucidate their structures and stereochemistry. tandfonline.comresearchgate.net A sweeping structural revision of the sarcodonin family was proposed based on extensive synthesis studies, highlighting the challenges in definitively determining the core structure, which was ultimately confirmed by X-ray analysis of a methylated derivative. researchgate.netacs.orgnih.govnih.govacs.org This underscores the critical role of robust structural elucidation in understanding the true pharmacophore.

Design and Synthesis of Sarcodonin Analogues for Mechanistic Probing and Modulated Activity

The design and synthesis of sarcodonin analogues are driven by the need to explore the SAR in more detail, probe the underlying mechanisms of action, and develop compounds with enhanced or altered biological activities. This involves targeted modifications of the sarcodonin scaffold based on insights gained from SAR studies.

For sarcodonin G, semisynthesis has been employed to prepare a series of 19-O-benzoyl derivatives. acs.orgresearchgate.net Evaluating the neuritogenic activities of these derivatives allowed researchers to identify compounds with superior or inhibitory effects compared to the parent compound, demonstrating how specific functional group modifications can modulate activity. acs.orgresearchgate.net These analogues served as mechanistic probes, revealing that they influence NGF-induced neurite outgrowth by regulating specific signaling pathways. acs.orgresearchgate.net

Studies on sarcodonin A derivatives have also involved the synthesis and evaluation of new compounds to investigate their anti-neuroinflammatory effects. researchgate.net These efforts have led to the identification of derivatives with enhanced inhibitory activity on neuroinflammation, further supporting the potential for modulating sarcodonin activity through structural modifications. researchgate.net

The structural complexity and limited natural abundance of sarcodonins can pose challenges for obtaining sufficient amounts for comprehensive studies and analogue synthesis. mdpi.comnih.gov Synthetic strategies, including total synthesis and semisynthesis, are therefore essential for generating a diverse set of sarcodonin analogues. nih.govnih.govacs.orgmdpi.comscience.gov The development of efficient synthetic routes, such as those involving biomimetic hetero-Diels-Alder reactions, has been crucial for accessing the core structures of sarcodonins and their analogues. nih.gov

The design of analogues also takes into account the desired biological outcome. For example, modifications to the cyclohexene (B86901) ring of related neurotrophic molecules like trans-banglene have been explored, suggesting that certain regions of the sarcodonin scaffold might be more amenable to modification for generating mechanistic probes or compounds with modulated activity.

Computational Approaches to Sarcodonin SAR Prediction and Chemical Space Exploration

Computational methods are increasingly valuable tools in drug discovery and natural product research, complementing experimental approaches in SAR prediction and the exploration of chemical space. ontosight.aimpg.deacs.orgnih.govnih.gov These approaches can help to narrow down the vast number of potential compounds to synthesize and test, making the research process more efficient. mpg.denih.gov

For sarcodonins, computational approaches, such as molecular docking and molecular simulations, have been employed to gain insights into their molecular interactions. Molecular docking studies have been used to understand the binding of sarcodonin A derivatives to iNOS, providing a better understanding of the key structural features affecting anti-neuroinflammatory activity. researchgate.netresearchgate.net Similarly, molecular simulations have been utilized to present a possible pattern of interaction among NGF, sarcodonin G derivatives, and the TrkA receptor, aiding in the understanding of their neurotrophic effects. acs.org

Computational methods can also be applied to predict the biological activity of compounds based on their structure, using techniques like Quantitative Structure-Activity Relationship (QSAR) modeling. researchgate.netmpg.de While not explicitly detailed for sarcodonin in the provided snippets, QSAR models are commonly used to establish relationships between molecular descriptors and biological activity, which can guide the design of new analogues.

Chemical space exploration, the process of searching for novel molecules with desired properties within a vast theoretical space of possible chemical structures, is another area where computational methods excel. mpg.deacs.orgnih.govrsc.org Given the structural diversity of sarcodonins and related compounds, computational approaches can assist in exploring variations of the sarcodonin scaffold and identifying promising new structures for synthesis and testing. mpg.deacs.orgnih.gov Techniques like active learning protocols combined with alchemical free energy calculations can be used to navigate large chemical libraries and identify high-affinity binders to a target. mpg.denih.gov

The application of machine learning strategies is also being explored for navigating and prioritizing large chemical libraries, offering a computationally cheaper alternative to extensive experimental screening. mpg.denih.gov These methods can be trained on existing SAR data to predict the activity of new compounds and guide the exploration of chemical space. mpg.denih.gov

Compound Names and PubChem CIDs

| Compound Name | PubChem CID |

| Sarcodonin A | 17747381 |

| Sarcodonin I | 877174-41-9 (CAS) qmclab.com |

| Sarcodonin G | Chembl1802072 ontosight.ai |

| Sarcodonin L | Not explicitly found in search results with CID |

| Sarcodonin M | Not explicitly found in search results with CID |

| Neosarcodonin | Not explicitly found in search results with CID |

| Erinacine-A | 10410568 |

| Ganodermadiol | 139586903 |

| Lucidadiol | 10789991 |

| Ritonavir | 392622 |

| Phellodonin | Not explicitly found in search results with CID |

| Sarcodonin ε | Not explicitly found in search results with CID |

| Sarcodonin δ | Not explicitly found in search results with CID |

| Sarcodonin δ3 | Not explicitly found in search results with CID |

| Scabronine F | Not explicitly found in search results with CID |

| Scabronine G | Not explicitly found in search results with CID |

| Scabronine H | Not explicitly found in search results with CID |

| Scabronine K | Not explicitly found in search results with CID |

| Scabronine L | Not explicitly found in search results with CID |

| Scabronine M | Not explicitly found in search results with CID |

| Allocyathin B2 | Not explicitly found in search results with CID |

| Neosarcodonin A | Not explicitly found in search results with CID |

| Neosarcodonin B | Not explicitly found in search results with CID |

| Neosarcodonin C | Not explicitly found in search results with CID |

| Neosarcodonin O | Not explicitly found in search results with CID |

| Sarcodan | Not explicitly found in search results with CID |

| Sarcoviolin β | Not explicitly found in search results with CID |

| Episarcoviolin β | Not explicitly found in search results with CID |

| 2”,3”-diacetoxy-4,4”’,5’,6”-tetrahydroxy-p-terphenyl | Not explicitly found in search results with CID |

| Leucomelone | Not explicitly found in search results with CID |

| Cyathatriol | Not explicitly found in search results with CID |

| Boletopsin 7 | Not explicitly found in search results with CID |

| Cyathin A3 | Not explicitly found in search results with CID |

| Cyathin B2 | Not explicitly found in search results with CID |

| Cyathafrikanin A | Not explicitly found in search results with CID |

| Neocyathin S | Not explicitly found in search results with CID |

| Neocyathin T | Not explicitly found in search results with CID |

| 3β,6β-dihydroxycinnamolide | Not explicitly found in search results with CID |

| 3β,6α-dihydroxycinnamolide | Not explicitly found in search results with CID |

| 2-keto-3β,6β-dihydroxycinnamolide | Not explicitly found in search results with CID |

| 3-Br-acivicin | Not explicitly found in search results with CID |

| trans-banglene | Not explicitly found in search results with CID |

Interactive Data Table: Sarcodonin G Derivatives and Neurite Outgrowth Activity

| Derivative | Concentration (µM) | Effect on NGF-induced Neurite Outgrowth in PC12 cells | Effect on Neurite Extension in Primary Cultured Rat Cortical Neurons | Reference |

| Sarcodonin G | - | Pronounced neurotrophic activity (in presence of NGF) acs.org | - | acs.org |

| Derivative 6 | 10 | Superior activity (promoting) acs.orgresearchgate.net | Significantly induced (20 µM) acs.orgresearchgate.net | acs.orgresearchgate.net |

| Derivative 15 | 10 | Inhibitory effect acs.orgresearchgate.net | Significantly suppressed (20 µM) acs.orgresearchgate.net | acs.orgresearchgate.net |

Interactive Data Table: Binding Energy of Mushroom Metabolites with SARS-CoV-2 Nsp15

| Compound Name | Binding Energy (kcal/mol) | Reference |

| Sarcodonin A | - | juit.ac.in |

| Erinacine-A | -8.4 | juit.ac.in |

| Ganodermadiol | -8.0 | juit.ac.in |

| Nirmatrelvir | -8.3 | juit.ac.in |

Molecular and Cellular Mechanisms of Sarcodonin S Biological Activities

Sarcodonin's Interactions with Specific Molecular Targets

Sarcodonin and its derivatives have been shown to interact with specific molecular targets within biological systems. Sarcodonin M, a derivative, has been identified as an inhibitor of tyrosinase. qmclab.comjuit.ac.in Sarcodonin itself has been implicated in interacting with the TrkA receptor, which is crucial for mediating neurotrophic signals. Furthermore, studies investigating the anti-inflammatory effects of Sarcodonin and its derivative Sarcodonin G have demonstrated their ability to inhibit the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), key enzymes involved in the production of inflammatory mediators. Mechanistically, these compounds have also been shown to inhibit the phosphorylation of various Mitogen-Activated Protein Kinases (MAPKs), including ERK, JNK, and p38, as well as suppressing the activation of Nuclear Factor-kappa B (NF-κB).

Modulation of Cellular Signaling Pathways by Sarcodonin

The biological activities of Sarcodonin are mediated, in part, through its modulation of crucial cellular signaling pathways. The anti-inflammatory effects of Sarcodonin and Sarcodonin G are strongly linked to their ability to suppress the MAPK and NF-κB signaling pathways. Specifically, they inhibit the phosphorylation of key proteins within the MAPK cascade (ERK, JNK, p38) and block the activation of NF-κB, thereby reducing the downstream production of pro-inflammatory molecules. In the context of its neurotrophic effects, Sarcodonin has been shown to act via the TrkA receptor, leading to the activation of downstream pathways such as the ERK/CREB pathway, which is known to play a role in neurite outgrowth and neuronal survival.

Sarcodonin's Effects on Fundamental Cellular Processes

Sarcodonin has demonstrated notable effects on fundamental cellular processes relevant to both neuronal function and immune responses. It has been shown to promote neurite outgrowth in neuronal cell lines, such as PC12 cells, and in primary dorsal root ganglion (DRG) neurons, indicating a potential neurotrophic activity. In the context of inflammation, Sarcodonin inhibits the M1 polarization of microglia, a process associated with the release of pro-inflammatory mediators. Furthermore, studies have shown that Sarcodonin and its derivatives can significantly reduce the production of inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1 beta (IL-1β) in activated immune cells. This is consistent with their observed inhibition of iNOS and COX-2 expression.

The following table summarizes some of the observed effects of Sarcodonin and its derivatives on cellular processes and mediator production:

| Compound | Cell Type/Model | Observed Effect | Relevant Mediators/Processes Affected | Citation |

| Sarcodonin | PC12 cells, DRG neurons | Promotes neurite outgrowth | Neurite outgrowth | |

| Sarcodonin | LPS-stimulated microglia (BV-2) | Inhibits M1 polarization | M1 polarization | |

| Sarcodonin | LPS-stimulated microglia (BV-2) | Inhibits production of inflammatory mediators | NO, TNF-α, IL-6, IL-1β | |

| Sarcodonin G | LPS-stimulated macrophages (RAW 264.7) | Inhibits production of inflammatory mediators | NO, TNF-α, IL-6, IL-1β | |

| Sarcodonin G | LPS-stimulated macrophages (RAW 264.7) | Inhibits expression of inflammatory enzymes | iNOS, COX-2 |

Transcriptomic and Proteomic Analysis of Sarcodonin-Treated Biological Systems

Investigations into the mechanisms of Sarcodonin's actions have utilized approaches such as transcriptomic and proteomic analysis to gain a comprehensive understanding of its effects on gene and protein expression. These studies have provided evidence for how Sarcodonin modulates the levels of proteins involved in signaling pathways and cellular processes, such as the inhibition of iNOS and COX-2 expression and the altered phosphorylation status of MAPK proteins and NF-κB. Such analyses help to delineate the broad impact of Sarcodonin on cellular function at a molecular level.

Preclinical in vitro and in vivo Mechanistic Studies of Sarcodonin and its Derivatives in Non-Human Models

Preclinical studies using both in vitro and in vivo non-human models have been instrumental in elucidating the mechanisms of Sarcodonin and its derivatives. In vitro studies have employed various cell lines, including PC12 cells and primary dorsal root ganglion (DRG) neurons to study neurotrophic effects, and LPS-stimulated macrophage (RAW 264.7) and microglial (BV-2) cell lines to investigate anti-inflammatory mechanisms. These studies have provided detailed insights into the molecular targets and signaling pathways affected by Sarcodonin. In vivo studies, such as those using LPS-induced death models in mice, have been used to assess the protective effects of Sarcodonin derivatives like Sarcodonin G and to further investigate their anti-inflammatory mechanisms within a living system. These preclinical investigations are crucial for understanding the potential therapeutic applications and the underlying biological activities of these compounds.

Advanced Analytical and Spectroscopic Research on Sarcodonin

Hyphenated Techniques for Sarcodonin Metabolite Profiling and Dereplication

Hyphenated techniques, which combine separation methods with online detection technologies, are crucial for analyzing complex mixtures of natural products and their metabolites nih.govijsrtjournal.com. Techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR) are powerful tools for metabolite profiling and dereplication nih.govijsrtjournal.comnih.gov. Dereplication involves the rapid identification of known compounds within a mixture by comparing their chromatographic and spectroscopic data to databases, thereby focusing research efforts on novel substances nih.govvdoc.pub.

LC-MS is particularly valuable due to its high sensitivity and ability to provide molecular weight information and fragmentation patterns, aiding in the identification of known and unknown metabolites nih.gov. LC-NMR offers complementary structural information through the analysis of nuclear magnetic resonance spectra obtained directly from the eluting compounds nih.govsci-hub.se. The combination of LC-NMR and LC-MS (LC-NMR-MS) provides a highly comprehensive approach for the structural elucidation of natural products in complex matrices nih.gov. While specific studies on Sarcodonin using these exact hyphenated techniques for metabolite profiling were not found, these methodologies are standard in natural product research and would be applied to Sarcodonin to identify its metabolic products in biological or environmental systems.

An interactive table detailing common hyphenated techniques used in natural product analysis and their applications is presented below. This table would ideally allow users to sort by technique or application and filter based on the type of information provided.

| Hyphenated Technique | Separation Method | Detection Method(s) | Primary Application(s) | Information Provided |

| LC-MS | Liquid Chromatography | Mass Spectrometry | Metabolite profiling, Dereplication, Identification | Molecular weight, Fragmentation pattern, Isotopic data |

| LC-NMR | Liquid Chromatography | NMR Spectroscopy | Structural elucidation, Identification | Detailed structural information (connectivity, functional groups) |

| GC-MS | Gas Chromatography | Mass Spectrometry | Analysis of volatile/semi-volatile compounds, Profiling | Molecular weight, Fragmentation pattern, Identification |

| LC-PDA | Liquid Chromatography | Photodiode Array | UV-Vis detection, Peak purity assessment | UV-Vis spectrum, Retention time |

| LC-FTIR | Liquid Chromatography | FTIR Spectroscopy | Identification of functional groups | Infrared spectrum |

In-depth Spectroscopic Fingerprinting of Sarcodonin and Related Compounds

Spectroscopic techniques provide characteristic "fingerprints" that are unique to specific chemical compounds, allowing for their identification and structural analysis spectroscopyonline.comfrontiersin.org. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Ultraviolet-Visible (UV-Vis) spectroscopy, and Infrared (IR) spectroscopy are fundamental in the study of natural products.

NMR spectroscopy is paramount for determining the detailed structure of Sarcodonin, providing information about the connectivity of atoms and the arrangement of functional groups sci-hub.se. Different NMR experiments (e.g., 1D and 2D NMR) can reveal various aspects of the molecule's structure. MS provides information about the molecular weight and fragmentation patterns, which are crucial for confirming the molecular formula and identifying substructures nih.gov. UV-Vis spectroscopy can indicate the presence of chromophores, such as conjugated double bonds or aromatic rings, within the Sarcodonin molecule. IR spectroscopy provides information about the functional groups present based on characteristic vibrational frequencies spectroscopyonline.com.

While specific detailed spectroscopic data for Sarcodonin was not explicitly found in the search results, related compounds like Norbadione A, a polyphenol pigment found in mushrooms, have been characterized using spectroscopic methods, including the determination of its molecular formula (C35H18O15) and molar mass (678.50842 g/mol ) wikipedia.org. Thelephoric acid, another fungal pigment, has also been characterized, with its molecular formula (C18H8O8) and monoisotopic mass (352.0219 Da) reported, along with predicted collision cross-section values from mass spectrometry data uni.luwikipedia.orgnih.gov. These examples highlight the typical spectroscopic data obtained for fungal natural products, which would be similarly applied to Sarcodonin.

An interactive table summarizing key spectroscopic techniques and the type of information they provide for structural elucidation is presented below. This table would ideally be sortable by technique or information type.

| Spectroscopic Technique | Information Provided | Application in Natural Product Analysis |

| NMR Spectroscopy | Detailed structural connectivity, Functional groups, Stereochemistry | Primary method for structure elucidation |

| Mass Spectrometry | Molecular weight, Elemental composition, Fragmentation pattern | Molecular formula confirmation, Identification of metabolites |

| UV-Vis Spectroscopy | Presence of chromophores, Concentration | Detection of conjugated systems, Quantitative analysis |

| IR Spectroscopy | Identification of functional groups | Confirmation of key structural features |

Methodologies for Tracking Sarcodonin Fate and Biotransformation

Understanding the fate and biotransformation of Sarcodonin in biological or environmental systems requires specific analytical methodologies. Biotransformation refers to the chemical modifications that a compound undergoes within a living organism or in the environment, often mediated by enzymes nih.govnih.govcopernicus.org.

Methodologies for tracking Sarcodonin's fate would likely involve exposing a system (e.g., cell culture, soil, or a simplified enzymatic system) to Sarcodonin and then analyzing samples collected over time to identify and quantify the parent compound and any transformation products nih.govcopernicus.org. Hyphenated techniques, particularly LC-MS, are indispensable for this purpose due to their ability to separate complex mixtures and identify metabolites based on their mass and fragmentation patterns nih.gov.

Sample preparation techniques appropriate for the matrix (e.g., solid-phase extraction, liquid-liquid extraction) would be employed to isolate Sarcodonin and its potential metabolites before analysis. Time-course studies, where samples are taken at different intervals, are essential to monitor the disappearance of Sarcodonin and the appearance and disappearance of its transformation products, allowing for the proposal of biotransformation pathways nih.gov. Microbial community analysis might also be integrated to understand the role of microorganisms in the biotransformation process nih.gov.

While direct studies on Sarcodonin biotransformation were not found, research on the biotransformation of other compounds, such as fluorotelomer sulfonate in soils, illustrates the typical approach involving time-series analysis and identification of transformation products using analytical techniques nih.gov. Similarly, studies on the biotransformation of organic acids and formaldehyde (B43269) by microorganisms in cloud water utilized 1H NMR and 13C labeled formaldehyde to track transformations and identify products copernicus.org.

Isotopic Labeling Strategies for Sarcodonin Pathway Elucidation

Isotopic labeling is a powerful technique used to trace the metabolic pathways or degradation routes of a compound by incorporating atoms with different isotopic compositions (e.g., 13C, 15N, 2H) into the molecule slideshare.netkit.edunih.govnumberanalytics.com. By following the fate of the labeled atoms through a series of reactions, researchers can elucidate the sequence of transformations and identify intermediates.

For Sarcodonin, isotopic labeling could involve synthesizing a labeled version of the compound or administering a labeled precursor if its biosynthetic pathway is being studied. For instance, if studying its degradation, Sarcodonin could be labeled with 13C at specific positions. This labeled Sarcodonin would then be introduced into the system of interest (e.g., a biological system or an environmental microcosm). Samples would be collected over time and analyzed using techniques like GC-MS or LC-MS, which can detect and differentiate between labeled and unlabeled molecules and their fragments nih.gov.

The presence of the isotopic label in transformation products provides direct evidence that these products are derived from the original labeled Sarcodonin. By analyzing the position of the label in the products, specific bond cleavages and formation events can be inferred, helping to map out the reaction sequence. Stable isotope-resolved metabolomics (SIRM) is an approach that utilizes stable isotope tracers to track atoms through metabolic networks, providing detailed insights into metabolic events nih.gov.

While no specific application of isotopic labeling to Sarcodonin was found in the search results, this technique is widely used in natural product research to understand biosynthesis and biodegradation pathways slideshare.netkit.edunih.govnumberanalytics.comnih.gov. For example, the use of 13C labeled formaldehyde helped elucidate its transformation pathways by microorganisms copernicus.org. The principles and methodologies developed for isotopic labeling of other natural products and organic compounds would be applicable to Sarcodonin for pathway elucidation studies.

An interactive table outlining common isotopes used for labeling and their applications in pathway elucidation is presented below. This table would ideally be sortable by isotope or application.

| Isotope | Common Forms Used (Examples) | Application(s) in Pathway Elucidation | Detection Method(s) (Common) |

| Carbon-13 (13C) | 13C-labeled precursors, uniformly labeled compounds | Tracing carbon skeleton transformations, Metabolic flux analysis | MS, NMR |

| Nitrogen-15 (15N) | 15N-labeled precursors, ammonium (B1175870) chloride | Tracing nitrogen incorporation and transformations, Protein metabolism | MS, NMR |

| Deuterium (2H) | Deuterated solvents, labeled precursors | Studying reaction mechanisms (kinetic isotope effects), Metabolic fate | MS, NMR |

| Oxygen-18 (18O) | H218O, 18O-labeled reagents | Tracing oxygen incorporation in enzymatic reactions and transformations | MS |

Computational Chemistry and Theoretical Investigations of Sarcodonin

Quantum Chemical Calculations of Sarcodonin Electronic Structure and Reactivity

Quantum chemical calculations, including methods like Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2), are fundamental tools for investigating the electronic structure and reactivity of molecules. aspbs.comnih.govd-nb.infoscienceopen.com These methods can provide insights into properties such as molecular geometry, charge distribution, frontier molecular orbitals, and reaction pathways. While the provided search results discuss the application of these methods to various systems, specific detailed quantum chemical calculations focused solely on the electronic structure and reactivity of Sarcodonin itself are not extensively detailed within the snippets. However, such calculations are essential for a comprehensive understanding of the compound's intrinsic chemical behavior and potential reaction mechanisms. The electronic structure dictates how a molecule interacts with other molecules, influencing its reactivity and potential biological activity. mdpi.com

Molecular Dynamics (MD) Simulations of Sarcodonin-Target Interactions and Conformational Landscapes

Molecular Dynamics (MD) simulations are powerful computational techniques used to study the dynamic behavior of molecular systems over time. mdpi.comnih.gov They are particularly valuable for exploring the conformational flexibility of molecules and analyzing their interactions with biological targets, such as proteins. mdpi.comucl.ac.ukmdpi.combiorxiv.org MD simulations can provide information on the stability of ligand-target complexes and the conformational changes that occur upon binding. mdpi.combiorxiv.orgbonviewpress.com

While the provided search results indicate that Sarcodonin A has been investigated for its potential interaction with SARS-CoV-2 proteins like Nsp15 and Nsp16 through docking studies, which predict binding affinities and poses, explicit details of extensive MD simulations specifically focused on Sarcodonin's interactions with these or other targets, or detailed analyses of Sarcodonin's conformational landscape using MD, are not present in the provided snippets. juit.ac.injuit.ac.in Docking studies of Sarcodonin A with Nsp15 and Nsp16 showed favorable binding energies, suggesting potential inhibitory activity. juit.ac.injuit.ac.in For instance, Sarcodonin A was observed to have a binding energy with Nsp15 that was less than that of the drug Nirmatrelvir in one study. juit.ac.in

In silico Prediction of Sarcodonin's Bioactivity and Chemical Properties

In silico methods play a significant role in predicting the potential bioactivity and chemical properties of compounds, allowing for early assessment in the drug discovery process. bonviewpress.comjocpr.comnih.govfrontiersin.org These methods utilize computational models and algorithms to estimate various properties, including biological activity spectra, physicochemical characteristics, and pharmacokinetic parameters. bonviewpress.comnih.gov

Sarcodonin has been subject to in silico investigations, particularly in the context of its potential antiviral properties. It is identified as an antiviral metabolite found in Sarcodon Leucopus. juit.ac.in In silico predictions have suggested Sarcodonin A as a potential inhibitor of SARS-CoV-2 proteins like Nsp15 and Nsp16 based on docking studies. juit.ac.injuit.ac.in One study also mentions "Sarcodonin alpha" having a high prediction score as an active antimicrobial compound using machine learning techniques. semanticscholar.org These computational predictions help in prioritizing compounds for further experimental validation and provide insights into their potential therapeutic applications. nih.govfrontiersin.org

Cheminformatics Analysis of Sarcodonin Chemical Space and Analog Diversity

Cheminformatics approaches are used to analyze chemical datasets, characterize the diversity of compound libraries, and explore chemical space. nih.govnih.govscispace.comresearchgate.net This involves using computational tools to represent, manage, and analyze chemical structures and their associated data. nih.govscispace.com Chemical space refers to the theoretical realm encompassing all possible molecules, and cheminformatics helps navigate and understand the regions occupied by known compounds. nih.gov

Sarcodonin, as a natural product, resides within the chemical space of fungal metabolites. The existence of related compounds like Sarcodonin A, Neosarcodonin, Sarcodonin alpha, Sarcodonin L, and Sarcodonin M suggests a degree of analog diversity within the Sarcodonin family or related structures from the same source. juit.ac.injuit.ac.insemanticscholar.orgctdbase.org Cheminformatics analysis can involve comparing the structural features of Sarcodonin and its analogs to other known bioactive compounds or chemical libraries using methods such as molecular fingerprints and scaffold analysis. nih.govscispace.comresearchgate.netmedchemica.com This helps in understanding the structural novelty of Sarcodonin and identifying potential areas for chemical modification or the search for new analogs with desired properties. scispace.comchemrxiv.org Analyzing the chemical space occupied by Sarcodonin and its analogs can guide the selection of compounds for screening and the design of targeted libraries. scispace.comresearchgate.net

Ecological Role and Chemoecology of Sarcodonin

Sarcodonin's Function in Fungal-Host Interactions and Symbiosis

Sarcodon species are known to form ectomycorrhizal (ECM) symbiotic relationships with trees. tandfonline.comwikipedia.orginrae.fr In this mutualistic association, the fungi form an external sheath around the plant root and facilitate the uptake of nutrients, particularly nitrogen and phosphorus, from the soil. inrae.frmycosphere.org In return, the plant provides the fungus with carbohydrates produced during photosynthesis. inrae.fr

While the specific role of sarcodonin in the establishment and maintenance of this ectomycorrhizal symbiosis is not explicitly detailed in the provided search results, secondary metabolites in fungi are generally known to facilitate associations with hosts. researchgate.net The presence of sarcodonin and related compounds within Sarcodon species suggests a potential involvement in these complex fungal-host interactions.

Research into other fungal symbioses, such as arbuscular mycorrhizal (AM) associations, highlights the importance of chemical signaling molecules. For instance, strigolactones produced by plant roots can induce hyphal branching in AM fungi, facilitating contact and symbiosis establishment. csic.es Fungi, in turn, release "Myc factors" that trigger molecular responses in the plant roots necessary for colonization. csic.es By analogy, sarcodonin or related compounds might play a signaling role in the Sarcodon-tree ectomycorrhizal relationship.

Furthermore, some compounds derived from Sarcodon species, including sarcodonins, have shown neurotrophic activity, promoting neurite outgrowth in cell lines. mdpi.comresearchgate.netmdpi.com While this activity is often discussed in the context of potential therapeutic applications for neurodegenerative diseases, it hints at the ability of these compounds to influence cellular processes, which could be relevant in the context of fungal growth and interaction with host root systems.

Distribution and Biosynthetic Variation of Sarcodonin Across Fungal Species

Sarcodonin and related compounds, such as sarcodonin I, sarcodonins L and M, and sarcodonin Q, have been isolated from the fruiting bodies of Sarcodon species. tandfonline.comnih.gov Specifically, sarcodonin-related compounds have been found in Sarcodon scabrosus. tandfonline.comnih.gov Other sarcodonin-related compounds, neosarcodonins A–C, have been isolated from Sarcodon imbricatus. tandfonline.comnih.gov

The distribution of p-terphenyl (B122091) derivatives, a class of compounds that includes some sarcodonins, is not universal across the entire Sarcodon genus. Despite nearly 100 species identified in the genus, only a select few have been reported to produce p-terphenyl derivatives. tandfonline.comnih.gov These include S. scabrosus, S. laevigatum, S. joedes, S. leucopus, S. imbricatus, and S. scabripes. nih.gov A total of 23 distinct p-terphenyl derivatives have been identified across these six species. nih.gov

The biosynthesis of secondary metabolites in fungi is often linked to biosynthetic gene clusters (BGCs). mdpi.com It is speculated that the presence of genes related to the biosynthesis of certain compounds in Sarcodon species might be the result of horizontal gene transfer within the fungal kingdom. tandfonline.com Studies mining the genomes of Sarcodon sp. MG97 and S. aspratus MG57 have detected gene pairs (sarAB and sasAB) related to biosynthesis. tandfonline.com

Biosynthetic pathways for cyathane diterpenoids, another class of compounds found in Sarcodon, are also present in other fungal genera like Cyathus and Hericium. mdpi.com The natural product BGCs of species within the same genus tend to be highly homologous, and functional divergence of these BGCs can lead to the evolution of new secondary metabolites. mdpi.com This suggests that variations in sarcodonin production and structure across Sarcodon species are likely influenced by the genetic makeup and the evolution of their biosynthetic machinery.

The structural diversity of sarcodonin and related compounds has been a subject of research, with some structures being revised based on synthesis studies. researchgate.netacs.orgresearchgate.net This highlights the complexity of these natural products and the ongoing efforts to fully understand their chemistry and biosynthesis.

Environmental Factors Influencing Sarcodonin Production and Metabolic Expression

The production of secondary metabolites in fungi, as in plants, can be influenced by a variety of environmental factors. d-nb.infonih.govpeerj.commedcraveonline.com While specific studies directly linking environmental factors to sarcodonin production in Sarcodon species are not extensively detailed in the provided search results, general principles of how environment affects fungal secondary metabolism can be applied.

Environmental conditions such as temperature, light intensity, soil composition, water availability, and interactions with other organisms can impact the physiological and biochemical responses of fungi, including the production of secondary metabolites. d-nb.infonih.govpeerj.commedcraveonline.com

For ectomycorrhizal fungi like Sarcodon, the availability of nutrients from the host tree and the soil, which are themselves influenced by environmental conditions, could play a role in metabolic expression. inrae.fr The formation of fruiting bodies, from which sarcodonin is isolated, can also be influenced by environmental factors like moisture and temperature. mykoweb.com

Research on secondary metabolites in other organisms, such as plants, has shown that environmental stressors can alter the content and composition of these compounds. nih.gov This suggests that factors like temperature variations, drought, or nutrient availability could potentially influence the quantity and types of sarcodonin compounds produced by Sarcodon species. The complexity of these relationships is highlighted by the fact that the influence of environmental stressors on metabolite production can be species-specific and can involve complex interactions between multiple factors. d-nb.infomedcraveonline.com

Further research specifically focused on the impact of varying environmental conditions on the metabolic profiles of different Sarcodon species would be necessary to fully elucidate the environmental factors influencing sarcodonin production.

Future Perspectives and Research Frontiers in Sarcodonin Chemistry and Biology

Unexplored Biosynthetic Pathways and Genetic Engineering Opportunities for Sarcodonin Production

Understanding the complete biosynthetic pathways of sarcodonins is a critical frontier. While some progress has been made in identifying the chemical structures of various sarcodonin-related compounds, the precise enzymatic steps and genetic machinery involved in their production within Sarcodon species remain largely unexplored. Research in this area would involve detailed investigations using techniques such as genomic sequencing, transcriptomics, and proteomics of sarcodonin-producing fungi to identify the genes encoding the relevant biosynthetic enzymes.

Elucidating these pathways would open up significant opportunities for genetic engineering. By identifying and manipulating the genes responsible for sarcodonin biosynthesis, it may be possible to enhance the production of specific sarcodonin compounds in their native fungal hosts or to transfer these pathways into heterologous expression systems, such as bacteria or yeast. frontiersin.orgnih.gov This could lead to more efficient and scalable methods for obtaining sarcodonins compared to traditional extraction from wild mushrooms. news-medical.net Furthermore, genetic engineering could facilitate the creation of novel sarcodonin analogues by modifying the biosynthetic machinery to produce compounds with altered structures and potentially improved biological activities. rsc.org

Novel Synthetic Methodologies for Accessing Diverse Sarcodonin Analogues

The structural complexity of sarcodonins presents challenges for chemical synthesis. Developing novel and efficient synthetic methodologies is crucial for accessing a wider range of sarcodonin analogues. Current research in organic synthesis is continuously exploring new reactions, catalysts, and strategies to construct complex molecules. nih.gov Applying these advancements to the synthesis of the sarcodonin core structure and its various substituents would enable the creation of libraries of analogues with subtle structural variations. researchgate.net

Such synthetic efforts could focus on developing stereoselective routes to control the specific three-dimensional arrangement of atoms in sarcodonin analogues, which is often critical for biological activity. nih.gov Novel approaches might also involve cascade reactions or C-H activation strategies to streamline synthetic routes and improve efficiency. nih.gov Access to diverse sarcodonin analogues through innovative synthesis will be essential for comprehensive structure-activity relationship studies and the discovery of compounds with enhanced potency, selectivity, or novel biological properties. routledge.com

Identification of New Molecular Targets and Pathways for Sarcodonin's Biological Modulation

While some biological activities of sarcodonins have been reported, the specific molecular targets and underlying biological pathways through which they exert their effects are often not fully understood. nih.gov Future research needs to focus on identifying the proteins, enzymes, or other biomolecules that sarcodonins interact with in biological systems. Techniques such as affinity chromatography, mass spectrometry-based proteomics, and target-based screening assays will be invaluable in this endeavor.

Furthermore, investigating the downstream signaling pathways modulated by sarcodonins is crucial. For example, sarcodonin A has been highlighted for its potential neuroprotective effects by attenuating M1 polarization in microglia, suggesting an interaction with pathways involved in neuroinflammation. mdpi.com Understanding how sarcodonins influence key cellular processes, such as cell signaling, gene expression, and metabolic pathways, will provide deeper insights into their mechanisms of action. nih.gov This knowledge is fundamental for developing sarcodonins or their analogues as potential therapeutic agents for various diseases. mdpi.comjuit.ac.in

Integration of Omics Technologies (e.g., Metabolomics, Proteomics) in Sarcodonin Research

The integration of various omics technologies holds immense potential for advancing sarcodonin research. nih.govresearchgate.net Metabolomics, the comprehensive analysis of metabolites in a biological system, can provide insights into how sarcodonins affect cellular metabolism and identify potential biomarkers of their activity. nih.gov Proteomics, the large-scale study of proteins, can help identify protein targets of sarcodonins and understand how their presence affects protein expression and modification profiles. humanspecificresearch.orguninet.edu

Combining data from metabolomics, proteomics, and potentially transcriptomics (the study of RNA transcripts) can provide a holistic view of the biological impact of sarcodonins. researchgate.nethumanspecificresearch.org This systems biology approach can reveal complex interactions and pathways that would not be apparent from studying individual molecules in isolation. researchgate.net Integrated omics analysis can help in understanding the full spectrum of sarcodonin's biological effects, identifying potential off-targets, and discovering new therapeutic applications.

Emerging Analytical Technologies for High-Throughput Sarcodonin Characterization and Activity Screening

The discovery and characterization of sarcodonins and their analogues, as well as the screening of their biological activities, can be significantly accelerated by employing emerging analytical technologies. High-throughput screening (HTS) platforms, which allow for rapid testing of large numbers of compounds, are essential for identifying promising sarcodonin analogues with desired activities. routledge.comsolubilityofthings.comresearchgate.net

Advanced analytical techniques such as high-resolution mass spectrometry, nuclear magnetic resonance (NMR) spectroscopy, and hyphenated techniques (e.g., LC-MS, GC-MS) are crucial for the detailed structural characterization of newly isolated or synthesized sarcodonins. solubilityofthings.com Emerging technologies like microfluidics can enable high-throughput analysis with minimal sample volumes and increased efficiency. researchgate.net The development and application of sensitive and rapid analytical methods will be key to accelerating the pace of sarcodonin research, from discovery and structural elucidation to biological evaluation and mechanism of action studies. biopharminternational.compharmtech.com

Q & A

Q. What are the primary methods for isolating and characterizing Sarcodonin from natural sources?

Sarcodonin is typically isolated from fruiting bodies of Sarcodon scabrosus using chromatographic techniques (e.g., column chromatography, HPLC). Structural elucidation relies on high-resolution mass spectrometry (HR-ESI-MS), 1D/2D NMR (¹H, ¹³C, HMBC, COSY), and infrared spectroscopy. For example, the molecular formula C₃₅H₃₈N₂O₁₃ of Sarcodonin δ was confirmed via HR-ESI-MS, while its p-terphenyl core and acetyloxy groups were identified through NMR analysis . Known compounds are cross-referenced with literature data, while novel structures require purity validation (e.g., HPLC) and spectral comparisons with synthetic analogs .

Q. How do researchers differentiate Sarcodonin derivatives from structurally similar terphenyl compounds?

Key differentiators include:

- Functional group positioning : Acetyloxy or hydroxyl groups at specific positions (e.g., C-2’ and C-3’ in Sarcodonin δ) .

- NMR chemical shifts : Unique carbonyl (3α, 3β), oxime (2α), and aldehyde (2β) signals in ¹³C NMR spectra .

- Chromatographic retention times : HPLC or TLC profiles under standardized conditions. Comparative analysis with synthetic analogs (e.g., benzodioxane aminal cores) is critical for validation .

Advanced Research Questions

Q. What methodological challenges arise in resolving structural ambiguities in Sarcodonin derivatives?

Structural ambiguities, such as E/Z oxime configurations or methyl group placement (1β hydroxamate vs. 1α oxime), require:

- X-ray crystallography : To confirm stereochemistry and connectivity, as seen in revised benzodioxane aminal cores (1b) replacing earlier benzodioxazine (1a) proposals .

- Synthetic corroboration : Convergent synthesis of analogs (e.g., Sarcodonin ε) to match spectral data with natural isolates .

- Biomimetic strategies : Testing proposed biosynthetic pathways, such as [4+2] cycloaddition between oxidized pyridines and quinones, despite challenges in replicating N,N-dioxide stability .

Q. How can researchers address contradictions between proposed biosynthetic pathways and experimental results?

Discrepancies often stem from unstable intermediates (e.g., N,N-dioxides) or unexpected reaction outcomes. Strategies include:

- Alternative synthetic routes : Using Chan-Lam coupling or modified Diels-Alder reactions to bypass unstable intermediates (e.g., pyridine N-oxides) .

- Mechanistic studies : Isotopic labeling or kinetic analysis to track bond formation.

- Computational modeling : Predicting regioselectivity in cycloadditions or tautomer stability . For example, attempts to cyclize intermediates into benzodioxazines failed, leading to revised hypotheses about aminal core formation .

Q. What analytical frameworks are recommended for validating Sarcodonin’s bioactivity hypotheses?

- Dose-response assays : Quantifying inhibitory effects (e.g., IC₅₀) using enzyme-linked assays or cell-based models.

- Structure-activity relationship (SAR) studies : Correlating functional group modifications (e.g., acetyloxy removal) with bioactivity changes.

- Metabolomic profiling : Identifying biosynthetic precursors or degradation products via LC-MS/MS. Data must be contextualized with negative controls and statistical validation (e.g., ANOVA for biological replicates) .

Methodological Best Practices

Q. How should researchers design experiments to replicate Sarcodonin synthesis?

- Stepwise validation : Isolate and characterize intermediates (e.g., dihydroxyquinones, pyridine N-oxides) at each synthetic stage .

- Redundancy in oxidation steps : Use multiple oxidizing agents (e.g., mCPBA, H₂O₂) to achieve stable N-oxides .

- Cross-disciplinary collaboration : Combine synthetic chemistry with computational tools (e.g., DFT calculations) to predict reaction outcomes .

Q. What criteria should guide the selection of spectroscopic techniques for Sarcodonin analysis?

- Complexity of the sample : Use 2D NMR (HMBC, NOESY) for stereochemical assignments in crowded spectral regions .

- Sensitivity requirements : HR-ESI-MS for low-abundance derivatives.

- Comparative databases : Leverage repositories like SciFinder for spectral matching, avoiding unreliable sources (e.g., BenchChem) .

Data Interpretation and Reporting

Q. How can researchers mitigate biases in interpreting Sarcodonin’s spectral data?

- Blinded analysis : Have independent teams assign NMR signals without prior knowledge of hypothesized structures.

- Triangulation : Cross-validate findings using X-ray, synthetic standards, and computational models .

- Transparency in limitations : Report unresolved signals (e.g., overlapping peaks) in supplementary data .

Q. What steps ensure reproducibility in Sarcodonin research?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.